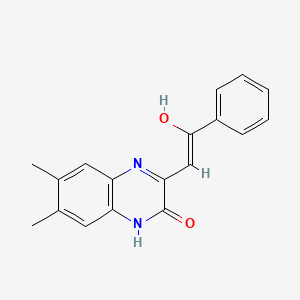
6,7-Dimethyl-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one
説明
6,7-Dimethyl-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one, also known as 6,7-dimethyl-3-(2-hydroxy-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one, is a heterocyclic compound belonging to the quinoxaline family. It is a white, crystalline solid that is soluble in water and ethanol. This compound has numerous applications in the scientific research community and has been the subject of numerous studies.
科学的研究の応用
Antiviral Properties
6,7-Dimethyl-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one and its derivatives have demonstrated significant antiviral properties. Research has shown that certain compounds in this category exhibit potent activity against human cytomegalovirus (HCMV), with lower IC50 values compared to standard treatments like ganciclovir. These compounds also showed low cytotoxicity and high selectivity index, making them promising candidates for antiviral therapy (Elzahabi, 2017).
Synthetic Chemistry and Molecular Structure
Various studies have focused on the synthesis, molecular structure, and crystalline form of derivatives of this compound. For instance, one study details the synthesis of 3-[2-oxo-2-(4-methyloxyphenylsulfonamidophenyl)ethylidene]-3,4-dihydro-1H-quinoxalin-2-one, providing insights into its crystal and molecular structure (Li et al., 2006). This kind of research is crucial in understanding the chemical behavior and potential applications of these compounds.
Application in Organic Chemistry
The compound and its related derivatives find applications in organic chemistry, particularly in the synthesis of novel structures. For instance, research has explored the lithiation and side-chain substitution of related compounds, leading to modified derivatives with potentially unique properties and applications (Smith et al., 2003).
Antioxidant Properties
Some derivatives of this compound exhibit notable antioxidant properties. This is evidenced by research on compounds like 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones, which showed higher antioxidant activities compared to standard antioxidants (Hassan et al., 2017).
Inhibitor for c-Jun N-terminal Kinases
Research into the crystal structure of newly synthesized quinoxalines derivatives, including those related to this compound, has shown potential as inhibitors for c-Jun N-terminal kinases. This can have implications in the development of therapeutic agents for diseases where these kinases play a role (Abad et al., 2020).
特性
IUPAC Name |
3-[(Z)-2-hydroxy-2-phenylethenyl]-6,7-dimethyl-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-8-14-15(9-12(11)2)20-18(22)16(19-14)10-17(21)13-6-4-3-5-7-13/h3-10,21H,1-2H3,(H,20,22)/b17-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXWKVVLICPQNZ-YVLHZVERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=O)N2)C=C(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(C(=O)N2)/C=C(/C3=CC=CC=C3)\O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



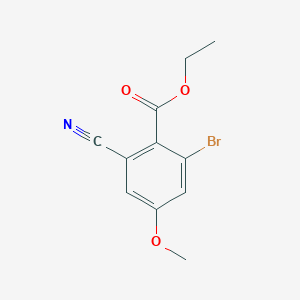
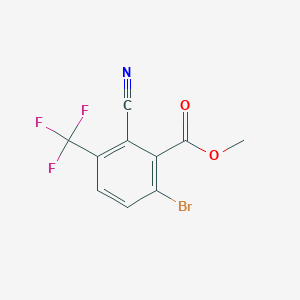

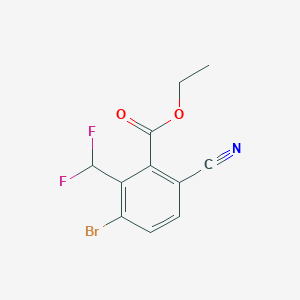
![3-[4-(2-Chloro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414450.png)

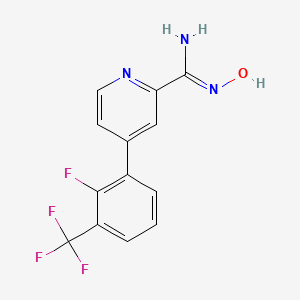


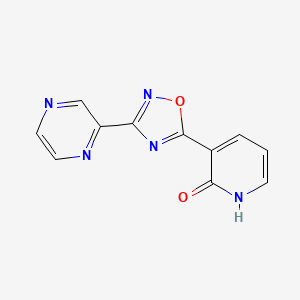
![Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate](/img/structure/B1414457.png)
![(6-Methyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo-[1,2-b]pyrazol-3-yl)acetic acid](/img/structure/B1414458.png)
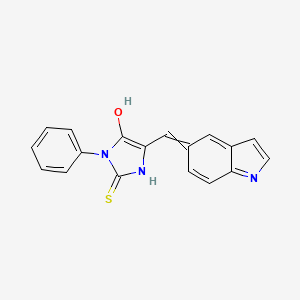
![3-[2-(4-Benzyloxy-phenyl)-2-oxo-ethylidene]-7-bromo-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414465.png)